molecular formula C18H27NO3S B2438875 Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate CAS No. 148204-54-0

Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate

Cat. No. B2438875
CAS RN: 148204-54-0
M. Wt: 337.48
InChI Key: WSRVCMAZZGZARR-UHFFFAOYSA-N
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Description

Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate, also known as EDBC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a member of the family of carbamates, which are widely used in the chemical industry as pesticides, herbicides, and fungicides. However, EDBC has been found to have unique properties that make it a promising candidate for a range of scientific applications.

Mechanism of Action

The mechanism of action of Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate is not yet fully understood. However, it is thought to work by scavenging free radicals and preventing them from causing damage to cells. This is achieved by the presence of the carbamate group, which can react with free radicals and neutralize them.
Biochemical and physiological effects:
Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate has been found to have a range of biochemical and physiological effects. Studies have shown that it can protect cells from oxidative stress, reduce inflammation, and improve cognitive function. It has also been found to have a protective effect on the cardiovascular system, reducing the risk of heart disease and stroke.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate for lab experiments is its strong antioxidant properties. This makes it a useful tool for studying the effects of oxidative stress on cells and tissues. However, one limitation of Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate. One area of interest is in the development of new antioxidant therapies for the treatment of disease. Another potential application is in the development of new materials for use in electronics and other industries. Further research is needed to fully understand the mechanism of action of Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate and to explore its potential applications in a range of fields.

Synthesis Methods

The synthesis of Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzenecarbothioic acid with ethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane. The purity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of antioxidant therapy. Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate has been found to have strong antioxidant properties, which can help to protect cells from damage caused by free radicals. This has potential applications in the treatment of a range of diseases, including cancer, Alzheimer's disease, and cardiovascular disease.

properties

IUPAC Name

ethyl N-(3,5-ditert-butyl-4-hydroxybenzenecarbothioyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S/c1-8-22-16(21)19-15(23)11-9-12(17(2,3)4)14(20)13(10-11)18(5,6)7/h9-10,20H,8H2,1-7H3,(H,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRVCMAZZGZARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate

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